molecular formula C10H10Cl2O2S B4598476 METHYL 2-[(3,4-DICHLOROBENZYL)SULFANYL]ACETATE

METHYL 2-[(3,4-DICHLOROBENZYL)SULFANYL]ACETATE

Cat. No.: B4598476
M. Wt: 265.16 g/mol
InChI Key: KFWYMQHBMPZEIQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dichlorobenzyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a sulfanyl-substituted acetic acid moiety, which in turn is bonded to a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dichlorobenzyl)sulfanyl]acetate typically involves the reaction of 3,4-dichlorobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dichlorobenzyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dichlorobenzyl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,6-dichlorobenzyl)sulfanyl]acetate
  • Methyl 2-[(3,4-dichlorophenyl)methyl]sulfanylacetate
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole

Uniqueness

Methyl 2-[(3,4-dichlorobenzyl)sulfanyl]acetate is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can influence its reactivity and biological activity. The presence of the sulfanyl group also imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYMQHBMPZEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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